

quality control metrics for a successful CLR-Seq experiment

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Compound of Interest

Compound Name: KLA seq

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CLR-Seq Technical Support Center

Welcome to the technical support center for Continuous Long Read Sequencing (CLR-Seq). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the success of their CLR-Seq experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between CLR and HiFi sequencing reads?

Continuous Long Read (CLR) sequencing mode prioritizes generating the longest possible reads from a single continuous template. In contrast, High-Fidelity (HiFi) reads are generated through circular consensus sequencing (CCS), where the polymerase reads the same molecule multiple times to create a highly accurate consensus sequence (>99% accuracy).^[1]^[2]^[3] While CLR reads offer maximum length, they have a higher raw error rate compared to HiFi reads.^[4]

Q2: What are the key quality control checkpoints in a CLR-Seq workflow?

A successful CLR-Seq experiment relies on rigorous quality control at four main stages:

- Starting DNA Quality Control: Assessing the integrity, purity, and quantity of the initial high molecular weight DNA.

- SMRTbell™ Library Quality Control: Evaluating the size distribution and concentration of the final library before sequencing.
- Sequencing Run Monitoring: Using metrics from the sequencing instrument to monitor the performance of the run in real-time.
- Post-Sequencing Data Quality Control: Analyzing the raw sequencing data (subreads) to ensure it meets the required standards for downstream analysis.^[5]

Troubleshooting Guides

Pre-Sequencing QC: Starting DNA and Library Preparation

Problem: Low sequencing yield or short read lengths.

This is often linked to the quality of the input DNA and the prepared SMRTbell™ library.

Possible Causes & Solutions:

- DNA Degradation: Starting with degraded or nicked DNA will result in shorter library fragments and consequently, shorter reads.
 - QC Check: Assess the integrity of your genomic DNA using methods like pulsed-field gel electrophoresis or automated electrophoresis systems (e.g., Agilent TapeStation), which can provide a DNA Integrity Number (DIN).
 - Solution: Use gentle DNA extraction methods to minimize physical shearing. Avoid excessive freeze-thaw cycles and exposure to high temperatures (>65°C) or extreme pH (<6 or >9).
- Sample Contamination: Contaminants such as proteins, phenols, salts, or residual reagents from DNA extraction can inhibit the enzymes used in library preparation and sequencing.
 - QC Check: Use spectrophotometry (e.g., NanoDrop) to assess purity ratios.
 - Solution: Ensure your DNA sample is clean by performing additional purification steps if necessary.

- Inaccurate Quantification: Incorrectly quantifying the starting DNA can lead to suboptimal library preparation and sequencing outcomes.
 - QC Check: Use fluorometric methods (e.g., Qubit) for accurate dsDNA quantification, as spectrophotometry can overestimate concentration due to the presence of RNA or other contaminants.
 - Solution: Always use a fluorometric method for quantifying the DNA that will be used for library preparation.

Summary of Pre-Sequencing QC Metrics:

Metric	Recommended Value	QC Instrument
DNA Purity (OD 260/280)	1.8 – 2.0	Spectrophotometer (e.g., NanoDrop)
DNA Purity (OD 260/230)	2.0 – 2.2	Spectrophotometer (e.g., NanoDrop)
DNA Integrity	High Molecular Weight (>40 kbp)	Gel Electrophoresis, TapeStation
DNA Concentration	Sufficient for library prep protocol	Fluorometer (e.g., Qubit)
Final Library Size	As expected for the target application	Automated Electrophoresis (e.g., Bioanalyzer, TapeStation)

Sequencing Run QC

Problem: Suboptimal sequencing run performance on the PacBio instrument.

The SMRT Link software provides real-time metrics to monitor the health of a sequencing run.

Key Run QC Metrics & Troubleshooting:

- P0 (Percentage of empty ZMWs): A high P0 value indicates underloading of the SMRT® Cell.
 - Solution: Increase the on-plate loading concentration (OPLC) for subsequent runs.
- P1 (Percentage of productive ZMWs): This is the target metric, representing ZMWs with a single polymerase producing a high-quality read. Optimal P1 values are typically in the 60-70% range.
- P2 (Percentage of overloaded ZMWs): A high P2 value suggests overloading, where more than one molecule is in a well, or other library preparation issues. This can lead to shorter polymerase read lengths.
 - Solution: Reduce the on-plate loading concentration for future runs.
- Polymerase Read Length: This is the total length of the DNA strand synthesized by the polymerase. Shorter than expected polymerase read lengths can be a sign of overloading or issues with sample quality.
 - Solution: If overloading is the cause, reduce the OPLC. If sample quality is suspected, revisit the pre-sequencing QC steps.
- Internal Control Performance: The sequencing control provides a baseline for run performance. If the internal control performs poorly, it may indicate a problem with the sequencing reagents, consumables, or the instrument itself.
 - Solution: Contact PacBio technical support if the internal control fails to meet specifications.

Summary of Sequencing Run QC Metrics (SMRT Link):

Metric	Indication of Good Performance	Potential Issue & Action
P0 (% empty ZMWs)	20% - 30%	High P0: Underloading. Increase OPLC.
P1 (% productive ZMWs)	Maximized (target range varies by system)	Low P1: Could be due to underloading or poor library quality.
P2 (% overloaded ZMWs)	Minimized	High P2: Overloading or poor library prep. Reduce OPLC.
Polymerase Read Length	Meets expectations for the library	Short Read Length: Overloading or sample quality issues.
Control Read Length/Count	Within expected range	Poor Control Performance: Issue with reagents, consumables, or instrument.

Post-Sequencing Data QC

Problem: Low-quality raw sequencing data (subreads).

After the sequencing run is complete, it is crucial to assess the quality of the generated subreads before proceeding to downstream analysis.

Key Post-Sequencing QC Metrics:

- **Subread Length:** This should be consistent with the expected library insert size. A high proportion of short subreads may indicate issues during library preparation or DNA fragmentation.
- **Read Quality (QV):** PacBio provides a Phred-like quality score for its reads. While CLR reads have a higher raw error rate, filtering based on a minimum read quality can improve the accuracy of the dataset.

- **Adapter Content:** The presence of a high percentage of adapter sequences in the final data can indicate a problem with the library preparation or the adapter removal step in the primary data analysis.

Summary of Post-Sequencing Data QC Metrics:

Metric	Check for	Potential Issue & Action
Subread N50	Consistent with expected insert size	Low N50: DNA fragmentation, library prep issues.
Mean Read Quality (QV)	As high as possible for CLR	Low QV: Consider filtering low-quality reads before analysis.
Adapter Contamination	Minimal	High Adapter %: Re-run primary analysis with correct adapter sequences specified.

Experimental Protocols & Workflows

Generalized CLR-Seq Experimental Workflow

This diagram outlines the major steps in a typical CLR-Seq experiment, from sample preparation to data analysis.

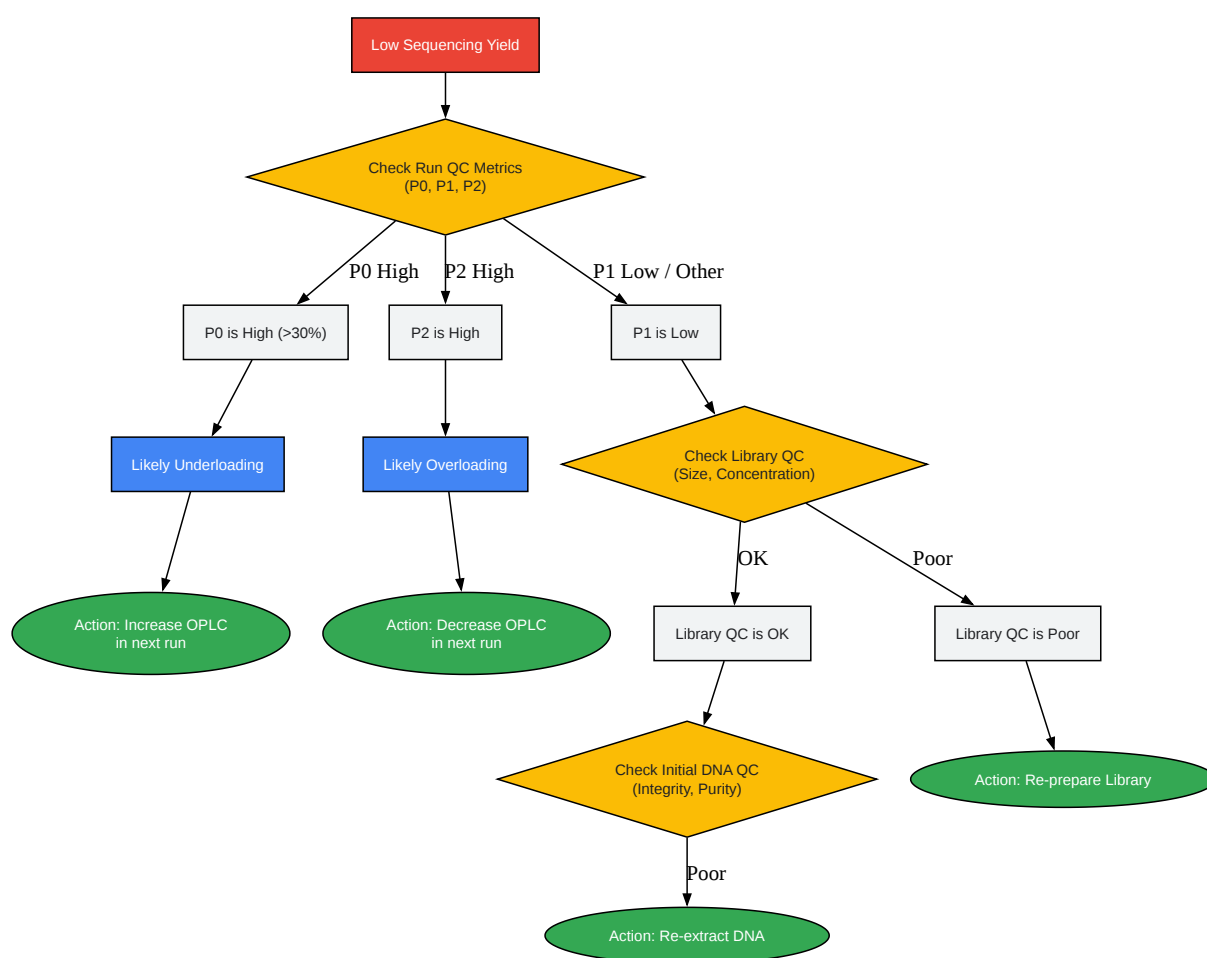


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Caption: Generalized CLR-Seq Experimental Workflow.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical workflow for troubleshooting experiments that result in low data yield.



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Caption: Troubleshooting Logic for Low Sequencing Yield.

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